molecular formula C15H16BrNO2 B6012332 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B6012332
M. Wt: 322.20 g/mol
InChI Key: YFQCUBORORXYMF-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to the furan ring. The compound also contains a 3,4-dimethylphenyl group attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide typically involves the bromination of a furan derivative followed by the formation of the carboxamide group. One common method involves the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-furan-2-carboxylic acid is then reacted with 1-(3,4-dimethylphenyl)ethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used in the presence of acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the carboxamide group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-chloro-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of the bromine atom and the furan ring, which impart specific chemical and physical properties

Properties

IUPAC Name

5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-9-4-5-12(8-10(9)2)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQCUBORORXYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(O2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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